molecular formula C16H10O2S B259501 13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one

13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one

Cat. No.: B259501
M. Wt: 266.3 g/mol
InChI Key: PHAYHMACKSAFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one is a complex organic compound with a unique structure that includes a naphthalene ring fused with a thiophene and pyran ring

Preparation Methods

The synthesis of 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method allows for the efficient generation of the tricyclic structure characteristic of this compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivatives used. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one include other thiophene and naphthalene derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one lies in its fused ring system, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H10O2S

Molecular Weight

266.3 g/mol

IUPAC Name

13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one

InChI

InChI=1S/C16H10O2S/c1-9-8-13(17)18-15-14-11-5-3-2-4-10(11)6-7-12(14)19-16(9)15/h2-8H,1H3

InChI Key

PHAYHMACKSAFTR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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